Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization and esterification . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
- Ethyl 2-(1-Methylcyclopropyl)thiazole-5-carboxylate
- Ethyl 2-(1-Methylcyclopropyl)thiazole-3-carboxylate
- Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxamide
Comparison: Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .
Biological Activity
Ethyl 2-(1-Methylcyclopropyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
This compound is characterized by its thiazole ring, which is known for conferring various biological activities. The compound features a carboxylate group that enhances its solubility and reactivity, making it a suitable candidate for further modifications.
Antimicrobial Activity
Thiazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit activity against a range of bacteria and fungi. For instance, derivatives have shown promising results against strains such as Bacillus subtilis and Aspergillus niger with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The anticancer potential of thiazole derivatives is well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it can inhibit cell proliferation in breast cancer (MCF7), colon cancer (HT29), and lung cancer (NCI-H522) cell lines, with IC50 values ranging from 0.1 µM to 10 µM depending on the specific derivative and the target cell line .
Anti-inflammatory Effects
Recent investigations into the anti-inflammatory properties of thiazole derivatives have shown that they can inhibit key inflammatory mediators. This compound has been reported to reduce the production of pro-inflammatory cytokines in cell models, suggesting potential applications in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the thiazole ring via cyclization reactions.
- Alkylation with 1-methylcyclopropyl groups to introduce substituents.
- Esterification to obtain the ethyl ester form.
A detailed structure-activity relationship (SAR) analysis reveals that modifications at the thiazole ring or the carboxylic acid moiety can significantly influence biological activity. For example, substituents at the 5-position of the thiazole ring have been shown to enhance anticancer activity by improving binding affinity to target proteins involved in cancer progression .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
- Study on Anticancer Activity : A study evaluated the compound against a panel of human tumor cell lines using the MTT assay, revealing significant cytotoxicity with IC50 values as low as 0.124 µM for leukemia cells .
- Antimicrobial Testing : In another study, derivatives were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
ethyl 2-(1-methylcyclopropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-3-13-8(12)7-6-14-9(11-7)10(2)4-5-10/h6H,3-5H2,1-2H3 |
InChI Key |
GJPLYRFEYYNPCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2(CC2)C |
Origin of Product |
United States |
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